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molecular formula C9H8ClNO2 B8603537 8-chloro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one

8-chloro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8603537
M. Wt: 197.62 g/mol
InChI Key: PHJNAGMRWBNGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609847B2

Procedure details

A suspension of 3-chloro-N-(2-fluoro-4-methoxyphenyl)propaneamide (1.0 g, synthesized from 3-chlorobutyryl chloride and 2-fluoro-4-methoxyaniline) and aluminum chloride (5.0 g) in n-heptane (2.0 mL) was stirred at 110° C. for 3 days. The reaction mixture was diluted with chloroform, followed by addition of ice-cold water under ice cooling. After stirring at room temperature for 2 hours, the organic layer and the aqueous layer were separated. The aqueous layer was extracted with chloroform, and the organic layers were combined, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluting solvent: hexane/ethyl acetate=3/2) and NH-type silica gel column chromatography (eluting solvent: chloroform/methanol=99/1 to 9/1) to give the titled compound (0.059 g, 7%) as a light-yellow solid.
Name
3-chloro-N-(2-fluoro-4-methoxyphenyl)propaneamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
7%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([O:13]C)=[CH:9][C:8]=1F)=[O:5].[Cl-:16].[Al+3].[Cl-].[Cl-]>CCCCCCC.C(Cl)(Cl)Cl>[Cl:16][C:12]1[CH:11]=[C:10]([OH:13])[CH:9]=[C:8]2[C:7]=1[NH:6][C:4](=[O:5])[CH2:3][CH2:2]2 |f:1.2.3.4|

Inputs

Step One
Name
3-chloro-N-(2-fluoro-4-methoxyphenyl)propaneamide
Quantity
1 g
Type
reactant
Smiles
ClCCC(=O)NC1=C(C=C(C=C1)OC)F
Name
Quantity
5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
2 mL
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at 110° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
followed by addition of ice-cold water under ice cooling
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the organic layer and the aqueous layer were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (eluting solvent: hexane/ethyl acetate=3/2) and NH-type silica gel column chromatography (eluting solvent: chloroform/methanol=99/1 to 9/1)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC=1C=C(C=C2CCC(NC12)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.059 g
YIELD: PERCENTYIELD 7%
YIELD: CALCULATEDPERCENTYIELD 6.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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